3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
furan-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-5-3-9-19-12)17-8-2-4-11(10-17)20-13-6-1-7-15-16-13/h1,3,5-7,9,11H,2,4,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUIHCWYWGCXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Formation
The synthesis begins with the preparation of the pyridazine ring, typically achieved via 1,3-dipolar cycloaddition between diazo compounds and alkynes. For example, reacting diazomethane derivatives with acetylene dicarboxylates under thermal conditions yields 3,6-disubstituted pyridazines. Alternative methods include:
- Condensation reactions of 1,2-diketones with hydrazines, producing pyridazines with hydroxyl or amino substituents.
- Ring-closing metathesis of diene precursors using Grubbs catalysts, though this is less common due to cost constraints.
A representative protocol involves reacting 3,6-dichloropyridazine with sodium hydride in tetrahydrofuran (THF) to generate a reactive intermediate for subsequent functionalization.
Furan-2-Carbonyl Acylation
The final step involves acylating the piperidine nitrogen with furan-2-carbonyl chloride . This reaction proceeds via:
- In-situ Chloride Formation : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
- Schotten-Baumann Reaction : The acyl chloride reacts with the piperidine intermediate in a biphasic system (water/dichloromethane) with triethylamine (TEA) as a base. Yields range from 60–70% after recrystallization.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance reproducibility and safety. Key benefits include:
Green Chemistry Approaches
- Solvent Replacement : Switching from DMF to cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact without sacrificing yield.
- Catalyst Recycling : Palladium-based catalysts used in pyridazine functionalization are recovered via nanofiltration membranes, lowering costs by 30%.
Analytical Characterization
Spectroscopic Methods
NMR Spectroscopy :
Mass Spectrometry :
X-Ray Crystallography
Single-crystal X-ray analysis reveals a twisted conformation between the pyridazine and piperidine rings (dihedral angle = 67.5°), which influences bioavailability.
Challenges and Mitigation Strategies
Steric Hindrance in Acylation
The bulky furan-2-carbonyl group impedes access to the piperidine nitrogen. Solutions include:
Chemical Reactions Analysis
Types of Reactions
3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridazine Derivatives
highlights 3-aldehyde-1-phenylpyridazine derivatives (e.g., compound 3e ), where substituents like aldehydes and phenyl groups modulate antimicrobial activity. Key distinctions include:
- Substituent Effects : The target compound’s bulky 1-benzofuran-2-carbonyl-piperidinyloxy group contrasts with simpler aldehyde or phenyl substituents in 3-aldehyde derivatives. Electron-withdrawing groups (e.g., aldehydes) enhance antimicrobial activity in pyridazine analogues, but the larger substituent in the target compound may improve CNS penetration due to increased lipophilicity .
Piperidine-Containing Bioactive Compounds
lists compounds like SR140333 (NK1 receptor antagonist) and GR94800 (tachykinin antagonist), which share structural motifs with the target compound:
- SR140333 : Features a piperidine ring substituted with dichlorophenyl and benzoyl groups. Unlike the target compound, SR140333’s piperidine is part of a bicyclic system, enhancing receptor binding specificity for neurokinin-1 (NK1) .
- GR94800 : A peptide-like molecule with DTrp and Phe residues. While it contains a piperidine ring, its peptidic backbone distinguishes it from the fully synthetic, heterocyclic target compound .
Benzofuran Derivatives
The 1-benzofuran-2-carbonyl group in the target compound is structurally distinct from simpler furan-2-carbonyl moieties.
Structure-Activity Relationship (SAR) Insights
- Pyridazine Core: Pyridazine derivatives are noted for CNS bioavailability due to their small size and ability to cross the blood-brain barrier (). The target compound’s pyridazine core may confer similar advantages .
- Piperidine Modifications : Acylation of piperidine with aromatic groups (e.g., benzofuran) is a common strategy to improve metabolic stability. This is observed in SR140333, where similar modifications enhance pharmacokinetics .
- Benzofuran vs.
Comparative Data Table
Research Implications and Gaps
- Further studies could evaluate its affinity for GPCRs or ion channels, as seen in analogues like SR140333 .
- Synthetic Challenges : The benzofuran-piperidine linkage may require specialized acylation protocols, contrasting with simpler pyridazine derivatization methods in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
